molecular formula C18H15NO B3889162 2-[2-(4-methoxyphenyl)ethenyl]quinoline CAS No. 5395-56-2

2-[2-(4-methoxyphenyl)ethenyl]quinoline

Cat. No.: B3889162
CAS No.: 5395-56-2
M. Wt: 261.3 g/mol
InChI Key: RKDUCZODDNZLPO-UXBLZVDNSA-N
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Description

2-[2-(4-methoxyphenyl)ethenyl]quinoline is an organic compound with the molecular formula C18H15NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a methoxyphenyl group attached to the quinoline ring via an ethenyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methoxyphenyl)ethenyl]quinoline typically involves the reaction of 4-methoxybenzaldehyde with 2-methylquinoline in the presence of a base. The reaction proceeds via a condensation mechanism, forming the ethenyl linkage between the methoxyphenyl group and the quinoline ring. Common bases used in this reaction include sodium hydroxide and potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methoxyphenyl)ethenyl]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(4-methoxyphenyl)ethenyl]quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenyl)ethenyl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. Additionally, the compound’s interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-methoxyphenyl)ethenyl]quinoline is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature can enhance its potential biological activities and make it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-20-17-12-7-14(8-13-17)6-10-16-11-9-15-4-2-3-5-18(15)19-16/h2-13H,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDUCZODDNZLPO-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5395-56-2
Record name NSC3343
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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